molecular formula C14H16BrN3OS B4864939 N-(2-BROMOPHENYL)-N'-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA

N-(2-BROMOPHENYL)-N'-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA

Cat. No.: B4864939
M. Wt: 354.27 g/mol
InChI Key: JKYQVBKSTDXKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a thiazolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with tert-butyl isocyanide under appropriate conditions.

    Bromination of Phenyl Group: The bromophenyl group can be introduced by brominating aniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Coupling Reaction: The final step involves coupling the bromophenyl group with the thiazole ring through a urea linkage. This can be achieved by reacting the bromophenyl isocyanate with the thiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas can be employed for reduction.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or tool compound to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and bromophenyl group can play crucial roles in binding to the target and exerting the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CHLOROPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA
  • N-(2-FLUOROPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA
  • N-(2-IODOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA

Uniqueness

N-(2-BROMOPHENYL)-N’-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]UREA is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be a site for further functionalization, allowing the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

1-(2-bromophenyl)-3-(4-tert-butyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-14(2,3)11-8-20-13(17-11)18-12(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYQVBKSTDXKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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